molecular formula C8H9BrCl2N2 B13548155 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride

货号: B13548155
分子量: 283.98 g/mol
InChI 键: KAYGTZQMSIZWHV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

属性

分子式

C8H9BrCl2N2

分子量

283.98 g/mol

IUPAC 名称

3-bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;hydrochloride

InChI

InChI=1S/C8H8BrClN2.ClH/c9-5-3-4-1-2-6(11)7(4)12-8(5)10;/h3,6H,1-2,11H2;1H

InChI 键

KAYGTZQMSIZWHV-UHFFFAOYSA-N

规范 SMILES

C1CC2=CC(=C(N=C2C1N)Cl)Br.Cl

产品来源

United States

准备方法

General Synthetic Strategy

  • Step 1: Construction of the Cyclopenta[b]pyridine Core
    The cyclopenta[b]pyridine framework is typically synthesized via cyclization reactions involving substituted pyridines or related heterocycles. Methods include intramolecular cyclization of suitable precursors containing a pyridine ring and a cyclopentane moiety.
  • Step 2: Selective Halogenation
    Introduction of bromine and chlorine atoms at the 3- and 2-positions, respectively, is achieved through regioselective halogenation reactions. This may involve electrophilic aromatic substitution using brominating and chlorinating agents under controlled conditions to avoid over-halogenation or substitution at undesired positions.
  • Step 3: Amination at Position 7
    The amino group at position 7 is introduced either by direct amination of a suitable precursor or by reduction of a nitro or oxo group at this position. Commonly, amination involves nucleophilic substitution or reductive amination techniques.
  • Step 4: Formation of Hydrochloride Salt
    The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing the compound’s stability and crystallinity.

Specific Reported Methods

Due to limited direct literature on this exact compound, analogous preparation methods for closely related compounds such as 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine and 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol provide insight into plausible synthetic routes.

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Pyridine derivatives, base, heating Formation of cyclopenta[b]pyridine core
2 Halogenation N-bromosuccinimide (NBS) or Br2 for bromination; N-chlorosuccinimide (NCS) or Cl2 for chlorination Selective introduction of Br and Cl at 3- and 2-positions
3 Amination Ammonia or amine source; reduction with hydride reagents if starting from nitro or oxo groups Introduction of amino group at position 7
4 Salt formation HCl in ethanol or ether Formation of hydrochloride salt

Example: Synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine (analogous precursor)

  • Starting from 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one, treatment with trifluoroacetic anhydride in dichloromethane under inert atmosphere at 20 °C for 6 hours forms an activated intermediate.
  • Subsequent reaction with aqueous sodium hydroxide leads to hydrolysis and conversion to the corresponding amine.
  • Purification and conversion to hydrochloride salt yield the target amine hydrochloride compound.

Analytical Data and Characterization

The following table summarizes key analytical data relevant to the compound and its analogs, which are critical for confirming successful synthesis:

Property Value / Description Method/Source
Molecular Weight 248.5 g/mol (hydrochloride) Calculated
Melting Point Data not explicitly reported -
NMR Spectroscopy Characteristic signals for cyclopenta[b]pyridine protons, halogen-substituted aromatic region, and amine protons Literature analogs
Mass Spectrometry Molecular ion peak consistent with C8H8BrClN2 PubChem data
Infrared Spectroscopy NH2 stretching bands, halogen-associated vibrations Standard for amine hydrochlorides
Elemental Analysis Consistent with C, H, N, Br, Cl content Confirmatory for purity

Research Discoveries and Optimization Insights

  • Regioselectivity in Halogenation: Achieving selective bromination at position 3 and chlorination at position 2 requires careful control of reaction conditions, choice of halogenating agents, and solvents to prevent polyhalogenation or substitution at undesired sites.
  • Amination Techniques: Reductive amination or nucleophilic substitution strategies have been optimized to increase yield and purity of the amine intermediate, crucial for downstream salt formation.
  • Salt Formation: Hydrochloride salts improve solubility and crystallinity, facilitating purification and handling. Optimization of solvent systems (ethanol, ether) and acid equivalents is essential for reproducible salt formation.
  • Stability Considerations: The halogenated aminocyclopenta[b]pyridine core is sensitive to strong bases and oxidizing conditions; mild reaction environments are preferred to maintain compound integrity.

Summary Table of Preparation Methods

Preparation Stage Typical Reagents Conditions Notes
Cyclopenta[b]pyridine core synthesis Pyridine derivatives, bases Heating, inert atmosphere Base-mediated cyclization
Halogenation NBS, NCS, Br2, Cl2 Controlled temperature, inert solvent Regioselective halogenation critical
Amination Ammonia, hydride reducing agents Mild heating, aqueous or organic solvents Conversion of oxo/nitro to amine
Hydrochloride salt formation HCl (gaseous or aqueous) Room temperature, ethanol or ether Enhances stability and crystallinity

化学反应分析

Types of Reactions

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

科学研究应用

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Analogs in the Cyclopenta[b]pyridine Family

Table 1: Key Cyclopenta[b]pyridine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Commercial Availability
3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride C₈H₁₀BrClN₂ 249.536 Br (C3), Cl (C2), NH₃⁺Cl⁻ Not specified Limited (synthesized on demand)
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride C₈H₁₁ClN₂ 170.64 NH₃⁺Cl⁻ Racemic Available (priced at €514.00/g)
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride C₈H₁₁ClN₂ 170.64 NH₃⁺Cl⁻ R-enantiomer Custom synthesis required
3-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one C₈H₈BrNO 268.48 Br (C3), ketone (C5) Not applicable Available (Enamine Ltd.)

Key Observations :

  • Halogenation Impact: The target compound’s bromine and chlorine substituents increase steric bulk and molecular weight compared to the non-halogenated analog (170.64 vs.
  • Stereochemistry : The (R)-enantiomer of the parent compound (without halogens) is synthesized for chiral applications, whereas the target compound’s stereochemical configuration remains unspecified .
  • Functional Groups : The ketone in 3-bromo-cyclopenta[b]pyridin-5-one contrasts with the amine hydrochloride in the target compound, suggesting divergent reactivity (e.g., nucleophilic vs. electrophilic sites) .

Halogenated Pyridine/Pyrimidine Analogs

Table 2: Bromo-Chloro Heterocycles
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Similarity Score
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine C₆H₄BrClN₃ 247.48 Pyrrolopyrimidine Br (C5), Cl (C2) 0.63
4-Amino-5-bromo-2-chloropyrimidine C₄H₃BrClN₃ 207.44 Pyrimidine Br (C5), Cl (C2), NH₂ 0.58

Key Observations :

  • Structural Divergence : While sharing bromo-chloro substitution patterns, these pyrimidine derivatives differ in core structure (pyrrolopyrimidine vs. cyclopenta[b]pyridine), leading to distinct electronic and steric profiles .
  • Reactivity: Pyrimidines with amino groups (e.g., 4-amino-5-bromo-2-chloropyrimidine) may exhibit enhanced nucleophilic character compared to the target compound’s protonated amine .

生物活性

3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of halogen substituents (bromine and chlorine) on the cyclopenta[b]pyridine core enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride is C8H7BrClNC_8H_7BrClN, with a molecular weight of approximately 232.5 g/mol. Its structure features a fused ring system comprising cyclopentane and pyridine moieties, which contributes to its chemical properties and biological activities.

PropertyValue
Molecular FormulaC₈H₇BrClN
Molecular Weight232.5 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP (Partition Coefficient)Not available

Biological Activity

Research indicates that derivatives of 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amines exhibit significant biological activity, particularly as potential inhibitors for various targets in cancer and inflammation pathways.

Anticancer Activity

Studies have shown that compounds similar to 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amines can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have demonstrated efficacy against breast cancer cells by inducing apoptosis through the activation of caspase pathways. The halogen substituents may enhance binding affinity to specific receptors involved in tumor growth regulation.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism where the compound modulates immune responses by targeting signaling pathways involved in inflammation.

The mechanism of action for 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amines likely involves interaction with specific enzymes or receptors. The presence of bromine and chlorine atoms can enhance the compound's ability to form covalent bonds with active site residues in target proteins, thereby inhibiting their activity.

MechanismDescription
Enzyme InhibitionCovalent modification of active site residues
Receptor BindingEnhanced binding affinity due to halogen substituents
Modulation of Signaling PathwaysInhibition of inflammatory cytokines

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Anticancer Effects : A study demonstrated that derivatives similar to 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amines exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential.
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of similar compounds showed a significant reduction in edema in animal models when treated with these derivatives.

常见问题

Q. What are the common synthetic routes for 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride?

The synthesis typically involves bromination and chlorination of a cyclopenta[b]pyridine precursor, followed by amine hydrochloride formation. Key steps include halogenation (bromine/chlorine substitution) at specific positions on the fused-ring system and subsequent amine protection/deprotection. For example, halogen exchange reactions (e.g., nucleophilic substitution) can introduce bromine and chlorine atoms, while reductive amination or acidic hydrolysis may yield the amine hydrochloride salt. Reaction optimization often employs temperature-controlled conditions and catalysts like palladium for regioselectivity .

Q. How should researchers handle solubility and storage of this compound?

The hydrochloride salt form enhances solubility in polar solvents (e.g., water, DMSO). Prepare stock solutions at 10 mM in DMSO for biological assays, with aliquots stored at -20°C to prevent degradation. For long-term storage, keep the solid under inert gas (argon/nitrogen) at 4°C to avoid moisture absorption and halogen displacement .

Q. What spectroscopic methods are recommended for structural characterization?

Use a combination of:

  • NMR (¹H, ¹³C, and 2D experiments like COSY/HMBC) to confirm the cyclopenta[b]pyridine scaffold and substituent positions.
  • HRMS for molecular weight verification (e.g., [M+H]+ ion matching C₈H₈BrClN₂•HCl).
  • IR spectroscopy to identify amine hydrochloride stretching vibrations (~2500-3000 cm⁻¹ for N-H stretches) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in halogenation steps for this compound?

Yield optimization requires:

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in bromination/chlorination.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Stepwise heating (e.g., 60°C for bromination, 80°C for chlorination) minimizes side reactions.
  • Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) to isolate pure intermediates .

Q. What strategies address contradictions in reported biological activity data (e.g., kinase inhibition vs. calcium channel antagonism)?

Contradictions may arise from assay conditions or off-target effects. To resolve these:

  • Dose-response profiling : Test across a broad concentration range (nM to μM) to identify IC₅₀ values.
  • Selectivity panels : Compare activity against related kinases (e.g., JAK2, Aurora kinases) and ion channels (e.g., L-type Ca²⁺ channels).
  • Structural analogs : Synthesize derivatives (e.g., replacing Br/Cl with other halogens) to correlate substituent effects with activity .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

  • DFT calculations : Predict electronic effects of substituents on ring stability (e.g., electron-withdrawing Cl/Br groups reduce aromaticity).
  • Molecular docking : Simulate binding to target proteins (e.g., kinase ATP-binding pockets) to prioritize derivatives with stronger interactions.
  • MD simulations : Assess conformational flexibility of the cyclopenta[b]pyridine core under physiological conditions .

Q. What analytical challenges arise in quantifying degradation products under acidic conditions?

The amine hydrochloride group may hydrolyze to free amine or form byproducts under acidic pH. Mitigation strategies include:

  • HPLC-MS/MS : Use a C18 column with 0.1% formic acid in mobile phases to separate degradation products.
  • Stability-indicating assays : Validate methods by spiking samples with forced degradation products (heat/light/pH extremes) .

Methodological Notes

  • Synthesis Optimization : Prioritize scalable methods (e.g., continuous flow reactors) for gram-scale production .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase assays) to validate experimental setups .
  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, inert atmosphere purity) to ensure consistency .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。